5-(2-Hydroxyethyl)-4-methylthiophene-3-carbaldehyde
Overview
Description
5-(2-Hydroxyethyl)-4-methylthiophene-3-carbaldehyde , also known by its chemical formula C₇H₈O₂S , is a compound with intriguing properties. It belongs to the class of thiophene derivatives and exhibits a unique aromatic odor. Thiophenes are heterocyclic compounds containing a five-membered ring with one sulfur atom, and they often find applications in various fields due to their diverse reactivity and biological activities .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the Vilsmeier–Haack reaction , where a thiophene ring is functionalized with an aldehyde group. The reaction typically proceeds through the formation of an acylium ion intermediate, followed by nucleophilic attack by the hydroxyethyl group. Precise conditions and reagents may vary, but the overall process yields this compound .
Scientific Research Applications
Synthesis and Chemical Transformations
5-(2-Hydroxyethyl)-4-methylthiophene-3-carbaldehyde, as a thiophene derivative, plays a significant role in various synthesis and chemical transformation processes. The studies on thiophene derivatives have demonstrated their utility in producing functionalized compounds. For example, the nitration of ethoxycarbonyl methylthiophenes has yielded nitro derivatives, showcasing the reactivity and potential for functional group modifications in these compounds (Shvedov et al., 1973). Additionally, the synthesis of amino thiophene carbaldehydes from vinyl azides and dithiane-diols represents an efficient and eco-friendly approach to generate desired products (Chen et al., 2014).
Properties
IUPAC Name |
5-(2-hydroxyethyl)-4-methylthiophene-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-6-7(4-10)5-11-8(6)2-3-9/h4-5,9H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEYZGATOPQXEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C=O)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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